Cas no 35775-82-7 (Leucomycin V,12,13-epoxy-12,13-dihydro-, 3,4B-dipropanoate, (12S,13S)-)

35775-82-7 structure
Nome del prodotto:Leucomycin V,12,13-epoxy-12,13-dihydro-, 3,4B-dipropanoate, (12S,13S)-
Leucomycin V,12,13-epoxy-12,13-dihydro-, 3,4B-dipropanoate, (12S,13S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Leucomycin V,12,13-epoxy-12,13-dihydro-, 3,4B-dipropanoate, (12S,13S)-
- [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(1S,3R,7R,8S,9S,10R,12R,13R,14E,16S)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propanoyl-4,17-dioxabicyclo[14.1.0]he
- Maridomicina
- Maridomycine
- Maridomycinum
- maridomycin III
- YL-704 (= Maridomycin III)
- Turimycin EP(sub 3)
- Leucomycin V, 12,13-epoxy-12,13-dihydro-, 3,4B-dipropanoate, (12S,13S)-
- CHEBI:199344
- FFXJTOKFQATYBI-BUHFOSPRSA-N
- LS-87912
- [(14E)-9-[4-(dimethylamino)-3-hydroxy-5-(4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl)oxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] propanoate
- Maridomycin
- GTPL10828
- AKOS040747137
-
- Inchi: 1S/C41H67NO16/c1-11-30(45)55-29-19-32(47)51-22(4)18-28-27(54-28)14-13-26(44)21(3)17-25(15-16-43)37(38(29)50-10)58-40-35(48)34(42(8)9)36(23(5)53-40)57-33-20-41(7,49)39(24(6)52-33)56-31(46)12-2/h13-14,16,21-29,33-40,44,48-49H,11-12,15,17-20H2,1-10H3/b14-13+
- Chiave InChI: FFXJTOKFQATYBI-BUHFOSPRSA-N
- Sorrisi: O(C1OC(C)C(OC2OC(C)C(OC(=O)CC)C(O)(C)C2)C(N(C)C)C1O)C1C(CC(C(C=CC2OC2CC(C)OC(=O)CC(OC(=O)CC)C1OC)O)C)CC=O |t:34|
Proprietà calcolate
- Massa esatta: 829.44598505g/mol
- Massa monoisotopica: 829.44598505g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 17
- Conta atomi pesanti: 58
- Conta legami ruotabili: 14
- Complessità: 1400
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 18
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 219Ų
Proprietà sperimentali
- Densità: 1.25±0.1 g/cm3(Predicted)
- Punto di ebollizione: 886.7±65.0 °C(Predicted)
- pka: 13.06±0.70(Predicted)
Leucomycin V,12,13-epoxy-12,13-dihydro-, 3,4B-dipropanoate, (12S,13S)- Letteratura correlata
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
35775-82-7 (Leucomycin V,12,13-epoxy-12,13-dihydro-, 3,4B-dipropanoate, (12S,13S)-) Prodotti correlati
- 35457-80-8(Midecamycin)
- 16846-24-5(josamycin)
- 1392-21-8(Leucomycin)
- 8025-81-8(Spiramycin)
- 149370-53-6(Meleumycin)
- 24916-51-6(Acetylspiramycin)
- 33447-61-9(1-(1-adamantyl)-2-(propylamino)ethanone hydrochloride)
- 1558372-74-9(Methyl 2-(3-pyrrolidinyl)-4-thiazolecarboxylate)
- 2034482-16-9(N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methylbenzene-1-sulfonamide)
- 2229297-79-2(5-(3-chloro-5,6-dimethylpyridazin-4-yl)-1,2-oxazol-4-amine)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
